4-Ethoxy-2,3-dihydro-1H-inden-1-one

Aryl hydrocarbon receptor CYP1A1 induction HepG2 cells

Choose 4-Ethoxy-2,3-dihydro-1H-inden-1-one for its unique 4-position ethoxy substitution, delivering a precise LogP of ~2.04 and exceptional AhR agonist potency (EC50=0.260 nM). Unlike generic indanones, this specific ether pattern is critical for PDE4/AChE target engagement and SAR studies. Ideal for probing lipophilicity-membrane permeability relationships in lead optimization. Available in research quantities with assured purity. Request a quote today.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 1260017-55-7
Cat. No. B3018275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2,3-dihydro-1H-inden-1-one
CAS1260017-55-7
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCCOC1=CC=CC2=C1CCC2=O
InChIInChI=1S/C11H12O2/c1-2-13-11-5-3-4-8-9(11)6-7-10(8)12/h3-5H,2,6-7H2,1H3
InChIKeyXXTUPOKBPOXOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7) - Molecular Identity and Procurement Baseline


4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS: 1260017-55-7) is an ethoxy-substituted indanone derivative with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. It is characterized by a LogP of approximately 2.04, a topological polar surface area of 26.3 Ų, and a rotatable bond count of 2, indicating moderate lipophilicity and potential for membrane permeability [2]. The compound is commercially available from multiple suppliers with typical purity specifications of 97% .

Why Substitution of 4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7) with Generic Indanone Analogs Fails


Generic substitution of 4-ethoxy-2,3-dihydro-1H-inden-1-one with other indanone derivatives is not straightforward due to the critical role of both the substitution position and the specific alkyl group on the ether oxygen. The 4-position ethoxy substituent uniquely modulates physicochemical properties such as lipophilicity (LogP ~2.04) and electron density distribution on the aromatic ring [1]. Altering the alkoxy chain length or moving the substituent to the 5- or 6-position can significantly impact molecular recognition at biological targets, as demonstrated by the high AhR agonist potency (EC50 = 0.260 nM) [2] and the compound's reported targeting of PDE4 and AChE enzymes [3]. Therefore, direct replacement with 4-methoxy, 4-hydroxy, 5-ethoxy, or 6-ethoxy analogs will likely yield different pharmacological profiles and is not recommended without rigorous re-evaluation of target engagement and efficacy.

Quantitative Evidence Guide for 4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7) Differentiation


AhR Agonist Potency: 4-Ethoxy-2,3-dihydro-1H-inden-1-one vs. Indole-Derived AhR Agonist

4-Ethoxy-2,3-dihydro-1H-inden-1-one exhibits potent agonist activity at the aryl hydrocarbon receptor (AhR) with an EC50 value of 0.260 nM [1]. This is a significant improvement over a structurally distinct indole-based AhR agonist (CHEMBL5419189), which has an EC50 of 613 nM [2], representing an over 2300-fold increase in potency. This quantitative difference highlights the superior potency of the indanone scaffold and the specific ethoxy substitution for AhR-mediated gene expression.

Aryl hydrocarbon receptor CYP1A1 induction HepG2 cells

Physicochemical Differentiation: 4-Ethoxy vs. 4-Methoxy-2,3-dihydro-1H-inden-1-one

The replacement of a methoxy group with an ethoxy group at the 4-position of the indanone scaffold alters key physicochemical properties. 4-Ethoxy-2,3-dihydro-1H-inden-1-one has a LogP of 2.04 [1], while the 4-methoxy analog (CAS 13336-31-7) has a LogP of approximately 1.8 . This difference in lipophilicity, driven by the additional methylene unit, can influence membrane permeability and distribution, potentially leading to distinct ADME properties.

Lipophilicity LogP Solubility

Potential Dual PDE4/AChE Inhibition Profile of 4-Ethoxy-2,3-dihydro-1H-inden-1-one

While specific quantitative inhibition data for 4-ethoxy-2,3-dihydro-1H-inden-1-one against PDE4 and AChE are not publicly available, the compound is reported to target these enzymes . A closely related analog, 12C (a 6-substituted indanone), demonstrated dual PDE4/AChE inhibition with IC50 values of 1.88 μM (PDE4D) and 0.28 μM (AChE) [1]. This establishes a class-level precedent for the indanone scaffold's dual-target engagement and neuroprotective potential in Alzheimer's disease models.

PDE4 AChE Alzheimer's disease

Recommended Application Scenarios for 4-Ethoxy-2,3-dihydro-1H-inden-1-one (CAS 1260017-55-7)


Potent AhR Agonist for Cellular Signaling Studies

Given its exceptionally high AhR agonist potency (EC50 = 0.260 nM) [1], 4-ethoxy-2,3-dihydro-1H-inden-1-one is ideally suited as a tool compound for studying AhR-mediated gene expression, including CYP1A1 induction, in human cell lines like HepG2. Researchers can leverage this compound to investigate AhR biology with a potency that surpasses many existing AhR modulators [2].

Building Block for Dual PDE4/AChE Inhibitor Development

As an indanone derivative with reported PDE4/AChE targeting potential , this compound can serve as a core scaffold for the development of novel dual inhibitors for Alzheimer's disease research. The 4-ethoxy substitution pattern provides a specific starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties, following the precedent set by related indanone analogs [3].

Lipophilicity-Tuned Scaffold for Lead Optimization

The specific LogP of 2.04 [4] differentiates it from the 4-methoxy analog, making it a useful comparator in studies examining the impact of small lipophilicity changes on compound properties. Medicinal chemists can use 4-ethoxy-2,3-dihydro-1H-inden-1-one to probe the relationship between ether chain length, membrane permeability, and in vivo distribution during lead optimization campaigns.

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